Cgmp

説明

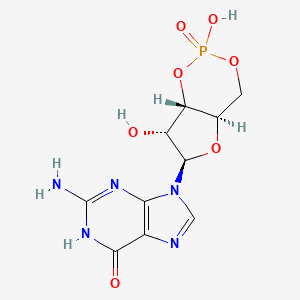

Cyclic guanosine monophosphate (Cyclic GMP) is a guanine nucleotide containing one phosphate group which is esterified to the sugar moiety in both the 3'- and 5'-positions. It is a cellular regulatory agent and has been described as a second messenger. Its levels increase in response to a variety of hormones, including acetylcholine, insulin, and oxytocin and it has been found to activate specific protein kinases. (From Merck Index, 11th ed)

Cyclic GMP is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Cyclic guanosine monophosphate has been reported in Ziziphus jujuba, Isodon rubescens, and other organisms with data available.

Cyclic GMP is a cellular regulatory agent that acts as a second messenger. Its levels increase in response to a variety of signals (acetylcholine, insulin, oxytocin) and activates specific protein kinases.

3',5'-cyclic GMP is a metabolite found in or produced by Saccharomyces cerevisiae.

Guanosine cyclic 3',5'-(hydrogen phosphate). A guanine nucleotide containing one phosphate group which is esterified to the sugar moiety in both the 3'- and 5'-positions. It is a cellular regulatory agent and has been described as a second messenger. Its levels increase in response to a variety of hormones, including acetylcholine, insulin, and oxytocin and it has been found to activate specific protein kinases. (From Merck Index, 11th ed)

特性

IUPAC Name |

9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N5O7P/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6-3(21-9)1-20-23(18,19)22-6/h2-3,5-6,9,16H,1H2,(H,18,19)(H3,11,13,14,17)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOOGRGPOEVQQDX-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040646 | |

| Record name | Cyclic guanosine monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cyclic GMP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001314 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7665-99-8 | |

| Record name | cGMP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7665-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclic GMP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007665998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclic GMP | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02315 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclic guanosine monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLIC GMP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2D2X058MU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cyclic GMP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001314 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Historical Context and Foundational Research of Cyclic Guanosine Monophosphate

Early Discoveries of Cyclic Nucleotides and Intracellular Regulation

The story of cyclic guanosine (B1672433) monophosphate (cGMP) is rooted in the pioneering work on its chemical relative, cyclic adenosine (B11128) monophosphate (cAMP). In the 1950s, Earl W. Sutherland and his colleagues embarked on research to understand how hormones such as epinephrine (B1671497) and glucagon (B607659) trigger the breakdown of glycogen (B147801) in the liver. nih.gov Their investigations led to the landmark identification of cAMP in 1956, a molecule they termed a "second messenger." nih.govresearchgate.net This concept described how a hormone (the "first messenger") could bind to the cell surface and initiate the production of an internal molecule, like cAMP, which would then relay the signal within the cell to produce a specific physiological effect. nobelprize.orgnih.gov This discovery, which initiated the entire field of intracellular signaling, earned Sutherland the Nobel Prize in Physiology or Medicine in 1971. nobelprize.orgnih.govmiami.edu

The revelation of cAMP's role as a ubiquitous second messenger prompted scientists to wonder if other nucleotides could exist in a similar cyclic form and participate in cellular regulation. nih.govwikipedia.org This line of inquiry laid the essential groundwork for the subsequent discovery of this compound and the exploration of its functions.

Elucidation of Cyclic Guanosine Monophosphate as a Second Messenger

Following the logic that other cyclic nucleotides might exist, researchers identified cyclic guanosine monophosphate (this compound) in rat urine in 1963. nih.govfrontiersin.orgfrontiersin.org While the chemical synthesis of this compound had been achieved in 1960, its discovery as an endogenously produced compound was a crucial step forward. nih.gov This finding suggested the existence of another second messenger system, parallel to the one defined by cAMP.

To establish this compound as a true second messenger, it was necessary to demonstrate that its cellular levels were regulated by external signals and that it had defined intracellular targets. nih.govresearchgate.net Early studies showed that various hormones and neurotransmitters, such as acetylcholine, could influence this compound concentrations in tissues. nih.govresearchgate.net The discovery of the enzymes that control its lifecycle further solidified its role. Guanylate cyclases (GCs), the enzymes that synthesize this compound from guanosine triphosphate (GTP), were identified in 1969. nih.govfrontiersin.org Researchers also found that these enzymes exist in two major forms: a soluble version (sGC) found in the cytoplasm and a membrane-bound or particulate form (pGC). nih.govlibretexts.org Concurrently, enzymes called phosphodiesterases (PDEs) were identified that could degrade this compound, thereby terminating its signal. nih.govfrontiersin.org The existence of this regulated system of synthesis and degradation confirmed that this compound was a key component of a dynamic signaling pathway. nih.gov

Pivotal Research Milestones in this compound Signaling

While this compound was discovered in the 1960s, its specific biological functions remained largely obscure until the 1980s. wikipedia.org Two critical discoveries during this period brought this compound into the scientific spotlight.

A major breakthrough came from the study of vision. In the 1970s, research indicated that this compound was present at high levels in the outer segments of retinal photoreceptor cells. nih.govresearchgate.net A vigorous debate ensued as to whether this compound or calcium was the primary messenger in phototransduction. researchgate.netpnas.org In 1985, a landmark study by Fesenko and colleagues settled the matter by demonstrating that this compound directly gates cation channels in photoreceptor cells. pnas.orgutah.edu In the dark, high levels of this compound keep these channels open; light activates a phosphodiesterase that rapidly hydrolyzes this compound, leading to channel closure, hyperpolarization of the cell, and the transmission of a visual signal to the brain. utah.eduresearchgate.netfrontiersin.org

An equally significant milestone was the unraveling of the nitric oxide (NO)/cGMP pathway. In 1977, Ferid Murad found that nitrovasodilators like nitroglycerin release nitric oxide and increase this compound levels, causing smooth muscle relaxation. explorable.com In the 1980s, Robert F. Furchgott discovered that the endothelium of blood vessels produces an unknown signaling molecule he named endothelium-derived relaxing factor (EDRF), which relaxes smooth muscle. explorable.com Louis J. Ignarro, connecting the work of Murad and Furchgott, proposed that EDRF was in fact nitric oxide and that it worked by increasing this compound. explorable.comnrf.gov.sg This was confirmed, establishing that NO gas acts as a unique signaling molecule that diffuses into smooth muscle cells, activates soluble guanylate cyclase (sGC) to produce this compound, and causes vasodilation. wikipedia.orgnih.govresearchgate.net This discovery of a gas acting as a signaling molecule represented an entirely new principle in biology. nobelprize.org For their collective discoveries concerning NO as a signaling molecule, Furchgott, Ignarro, and Murad were jointly awarded the Nobel Prize in Physiology or Medicine in 1998. nobelprize.orgresearchgate.netlindau-nobel.org

Molecular Mechanisms of Cyclic Guanosine Monophosphate Biosynthesis and Catabolism

Cyclic Guanosine (B1672433) Monophosphate Synthesis by Guanylate Cyclases

Guanylate cyclases (GCs) are a family of enzymes that catalyze the conversion of guanosine triphosphate (GTP) to cGMP. researchgate.net These enzymes are broadly categorized into two main classes: soluble guanylate cyclases (sGC) and particulate guanylate cyclases (pGC). patsnap.com

Soluble guanylate cyclases are cytosolic enzymes that act as the primary receptors for the signaling molecule nitric oxide (NO). nih.gov sGC is a heterodimeric protein composed of an α and a β subunit, and it contains a heme prosthetic group that is essential for NO binding and subsequent enzyme activation. patsnap.com

The activation of sGC by NO is a critical step in many signaling pathways, including the regulation of blood pressure and neurotransmission. nih.gov When NO, a diffusible gas, enters the cell, it binds to the ferrous heme iron of sGC. This binding event triggers a conformational change in the enzyme, leading to a several hundred-fold increase in its catalytic activity and a subsequent surge in this compound production. nih.gov The activation process is thought to involve the cleavage of the bond between the heme iron and a histidine residue in the β subunit, which facilitates the conformational shift required for catalysis.

Recent studies have suggested a more complex mechanism where, in addition to binding to the heme group, NO may also interact with cysteine residues on the enzyme, a process that is crucial for maximal activation. This dual interaction highlights the intricate regulation of sGC activity by NO.

Pharmacological agents have been developed that can directly modulate sGC activity, and these are broadly classified based on their dependence on the heme moiety.

Heme-dependent sGC stimulators , such as riociguat (B1680643) and vericiguat, require the presence of the reduced heme group to exert their effect. These compounds sensitize sGC to endogenous NO, leading to a synergistic increase in this compound production. patsnap.com They are effective in conditions where NO bioavailability is reduced but the heme group of sGC remains intact.

Heme-independent sGC activators , like cinaciguat (B1243192), can activate the enzyme even when the heme group is oxidized or absent. These activators bind to a different site on the enzyme, mimicking the conformational changes induced by NO-heme binding. This makes them particularly useful in pathological conditions associated with high oxidative stress, where the sGC heme is often oxidized and unresponsive to NO.

| Activator Type | Heme Requirement | Mechanism of Action | Example |

| Heme-Dependent Stimulator | Reduced (Fe2+) Heme | Sensitizes sGC to endogenous NO | Riociguat |

| Heme-Independent Activator | None (activates oxidized or heme-free sGC) | Binds to a non-heme site to induce conformational change | Cinaciguat |

Particulate guanylate cyclases are transmembrane receptors that are activated by extracellular ligands, most notably natriuretic peptides. These receptors play a pivotal role in regulating blood volume, blood pressure, and other cardiovascular functions.

There are several types of natriuretic peptides, including atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and C-type natriuretic peptide (CNP). These peptides bind to the extracellular domain of their specific pGC receptors, known as natriuretic peptide receptors (NPRs), such as NPR-A and NPR-B. This binding event initiates a signaling cascade that leads to the activation of the intracellular guanylate cyclase domain. It is important to note that some natriuretic peptides can also signal through non-guanylyl cyclase coupled receptors, such as NPR-C, which can indirectly influence this compound levels by modulating other signaling pathways.

The binding of a natriuretic peptide to its receptor induces a significant conformational change in the pGC. This change is transmitted through the transmembrane domain to the intracellular portion of the receptor. The intracellular region contains a kinase-homology domain and the catalytic guanylate cyclase domain. The ligand-induced conformational shift is believed to relieve an inhibitory constraint on the catalytic domain, allowing it to convert GTP to this compound. This activation is a critical step in the physiological effects mediated by natriuretic peptides, such as vasodilation and natriuresis.

Recent structural studies using techniques like cryo-electron microscopy have begun to shed light on the precise architectural rearrangements that occur within the full-length sGC and pGC molecules upon activation, revealing a dynamic process of domain movements that ultimately leads to the synthesis of this compound.

Particulate Guanylate Cyclases (pGC)

Cyclic Guanosine Monophosphate Degradation by Phosphodiesterases

The intracellular concentration and signaling effects of cyclic guanosine monophosphate (this compound) are meticulously controlled by its rate of synthesis by guanylyl cyclases and its rate of degradation. The termination of this compound signaling is primarily accomplished through enzymatic hydrolysis by a superfamily of enzymes known as cyclic nucleotide phosphodiesterases (PDEs). nih.govahajournals.orgovid.com PDEs catalyze the breakdown of the 3',5'-cyclic phosphodiester bond in this compound, converting it to the biologically inactive 5'-guanosine monophosphate (5'-GMP). researchgate.netresearchgate.netbiorxiv.org The PDE superfamily is extensive, comprising 11 distinct families (PDE1-PDE11) with numerous isoforms and splice variants, each exhibiting unique tissue expression, subcellular localization, and regulatory properties. nih.govahajournals.orgovid.com Based on their substrate specificity, PDEs can be categorized as this compound-specific, cAMP-specific, or dual-specificity enzymes that can hydrolyze both cyclic nucleotides. nih.govnih.govwikipedia.org

This compound-Specific Phosphodiesterase Families (PDE5, PDE6, PDE9)

Three PDE families—PDE5, PDE6, and PDE9—exhibit high selectivity for this compound, playing critical roles in regulating specific this compound signaling pathways. nih.govnih.gov

Phosphodiesterase 5 (PDE5): PDE5 is a well-characterized enzyme that specifically degrades this compound. researchgate.netresearchgate.net It is prominently expressed in the smooth muscle of the corpus cavernosum and pulmonary vasculature but is also found in lower concentrations in other tissues, including platelets, cardiac myocytes, and various smooth muscle cells. wikipedia.orgpatsnap.comnih.gov The regulation of PDE5 is complex; its activity is allosterically increased by the binding of this compound to a non-catalytic GAF domain on its regulatory N-terminus. nih.govresearchgate.net This creates a feedback mechanism where the presence of this compound promotes its own degradation. PDE5 is a key regulator of vascular smooth muscle tone and platelet function. nih.govahajournals.org

Phosphodiesterase 6 (PDE6): PDE6 is a crucial component of the visual phototransduction cascade in the retina's rod and cone photoreceptor cells. wikipedia.orgsigmaaldrich.com In the dark, high levels of this compound keep this compound-gated ion channels open. Upon light stimulation, an activated G-protein (transducin) stimulates PDE6, which then rapidly hydrolyzes this compound. sigmaaldrich.com This reduction in this compound concentration leads to the closure of the ion channels, hyperpolarization of the cell membrane, and the transmission of a visual signal to the brain. wikipedia.org

Phosphodiesterase 9 (PDE9): PDE9 is a high-affinity, this compound-specific phosphodiesterase that is widely expressed, with notable concentrations in the brain, kidney, and spleen. nih.govnih.gov Due to its very high affinity for this compound (low Kₘ value), PDE9 is thought to be involved in regulating basal this compound levels and responding to small fluctuations in this compound concentration.

| PDE Family | Substrate Specificity | Key Tissues/Locations | Primary Function/Role |

|---|---|---|---|

| PDE5 | This compound-specific | Corpus cavernosum, pulmonary vasculature, platelets | Regulation of smooth muscle relaxation and blood flow patsnap.comnih.gov |

| PDE6 | This compound-specific | Retinal photoreceptors (rods and cones) | Visual phototransduction wikipedia.orgsigmaaldrich.comnih.gov |

| PDE9 | This compound-specific | Brain, kidney, spleen | Modulation of basal this compound levels, neuronal signaling nih.govnih.gov |

Dual-Specificity Phosphodiesterase Families (PDE1, PDE2, PDE3, PDE10, PDE11)

Several PDE families can hydrolyze both this compound and cAMP, allowing for complex cross-talk and integration between these two critical signaling pathways. nih.govwikipedia.org

Phosphodiesterase 1 (PDE1): This family is unique in that its activity is dependent on Calcium/Calmodulin (Ca²⁺/CaM). nih.govoup.com When intracellular calcium levels rise, Ca²⁺ binds to calmodulin, and this complex then binds to and activates PDE1. PDE1 isoforms can hydrolyze both cAMP and this compound, with varying affinities depending on the specific isoform. nih.gov For example, PDE1A and PDE1B have a higher affinity for this compound, while PDE1C shows similar affinity for both cyclic nucleotides. nih.gov

Phosphodiesterase 2 (PDE2): PDE2 is a dual-substrate enzyme that is allosterically activated by this compound. ahajournals.orgmdpi.com The binding of this compound to the regulatory GAF domains of PDE2 increases the enzyme's hydrolytic activity towards cAMP. ahajournals.orgmdpi.com This creates a negative cross-talk mechanism where an increase in this compound (e.g., via nitric oxide signaling) leads to the activation of PDE2 and a subsequent decrease in local cAMP concentrations. oup.com

Phosphodiesterase 3 (PDE3): In contrast to PDE2, PDE3 activity is inhibited by this compound. sigmaaldrich.comoup.com PDE3 primarily hydrolyzes cAMP, but this compound can competitively bind to the catalytic site, thereby preventing cAMP degradation and leading to an increase in cAMP levels. wikipedia.orgsigmaaldrich.com This represents a positive cross-talk mechanism between the two signaling pathways.

Phosphodiesterase 10 (PDE10): PDE10A is highly expressed in the striatum of the brain and can hydrolyze both cAMP and this compound. It is involved in regulating neuronal signaling and is a target for therapeutic development in neurological and psychiatric disorders.

Phosphodiesterase 11 (PDE11): PDE11 has the ability to hydrolyze both cAMP and this compound and is expressed in various tissues, including skeletal muscle, prostate, and testis. Its precise physiological roles are still under investigation.

| PDE Family | Substrate Specificity | Key Regulatory Feature | This compound/cAMP Cross-talk Mechanism |

|---|---|---|---|

| PDE1 | Dual (cAMP and this compound) | Activated by Ca²⁺/Calmodulin nih.govoup.com | Hydrolyzes both, linking Ca²⁺ signals to cyclic nucleotide levels |

| PDE2 | Dual (cAMP and this compound) | Allosterically activated by this compound ahajournals.orgmdpi.com | Negative: Increased this compound enhances cAMP degradation oup.com |

| PDE3 | Dual (cAMP and this compound) | Competitively inhibited by this compound wikipedia.orgsigmaaldrich.com | Positive: Increased this compound protects cAMP from degradation |

| PDE10 | Dual (cAMP and this compound) | - | Hydrolyzes both, important in neuronal signaling |

| PDE11 | Dual (cAMP and this compound) | - | Hydrolyzes both in various tissues |

Hydrolytic Conversion of this compound to 5'-GMP

The fundamental action of all phosphodiesterases on this compound is the catalysis of a hydrolysis reaction. biorxiv.org This reaction targets the phosphodiester bond at the 3' position of the ribose sugar moiety within the cyclic nucleotide structure. researchgate.netbiorxiv.org Through the addition of a water molecule, the enzyme cleaves this bond, opening the cyclic structure and resulting in the formation of 5'-guanosine monophosphate (5'-GMP). researchgate.netnih.gov 5'-GMP is a linear nucleotide that is unable to bind to and activate this compound effectors like protein kinase G (PKG) or cyclic nucleotide-gated ion channels. researchgate.net This enzymatic conversion effectively terminates the this compound signal, allowing for the precise temporal control of its downstream physiological effects. nih.gov

Regulatory Mechanisms of Phosphodiesterase Activity (e.g., Phosphorylation, Allosteric Modulation)

The activity of PDEs is not constant but is instead subject to sophisticated regulatory mechanisms that allow cells to fine-tune this compound (and cAMP) degradation in response to various signals. This regulation ensures that cyclic nucleotide signaling is highly dynamic and localized within specific subcellular compartments.

Phosphorylation: Reversible protein phosphorylation is a key mechanism for modulating PDE activity. nih.gov Several PDEs are substrates for various protein kinases, including protein kinase G (PKG), protein kinase A (PKA), and others. nih.govnih.gov

PDE5 Regulation: PDE5 itself is a substrate for PKG. nih.govnih.gov Phosphorylation of PDE5 by PKG at a specific serine residue (Ser-92 in the bovine enzyme) increases its catalytic activity. nih.govnih.gov This constitutes a negative feedback loop where high levels of this compound activate PKG, which in turn phosphorylates and activates PDE5 to increase this compound degradation, thereby returning the system to a basal state. oup.comnih.gov

Allosteric Modulation: Allosteric regulation involves the binding of a molecule to a site on the enzyme that is distinct from the active catalytic site, causing a conformational change that alters the enzyme's activity. nih.govnih.gov

This compound as an Allosteric Modulator: As previously mentioned, this compound itself is a critical allosteric modulator for several PDEs. It binds to tandem GAF domains (so named for their presence in c GMP-binding PDEs, A nabaena adenylyl cyclases, and E scherichia coli F hlA) found in the regulatory N-terminal regions of PDE2, PDE5, PDE6, PDE10, and PDE11. nih.govnih.gov In PDE2, this compound binding to the GAF-B domain allosterically increases the hydrolysis of cAMP at the catalytic site. ahajournals.orgnih.gov In PDE5, this compound binding to the GAF-A domain increases the enzyme's affinity for this compound at the catalytic site and facilitates its phosphorylation by PKG. nih.govnih.govoup.com This binding of this compound to the allosteric site can convert PDE5 from a low-activity to a high-activity state. researchgate.net

These regulatory mechanisms, including phosphorylation and allosteric modulation, provide a sophisticated system for the dynamic control of PDE activity, allowing for precise spatial and temporal shaping of intracellular this compound gradients. sigmaaldrich.compnas.org

Cyclic Guanosine Monophosphate Signal Transduction Pathways and Downstream Effectors

cGMP-Dependent Protein Kinases (PKG)

This compound-dependent protein kinases, also known as protein kinase G (PKG), are serine/threonine-specific protein kinases that are activated by this compound. wikipedia.org They are key mediators of the nitric oxide/cGMP signaling pathway and are integral to numerous signal transduction processes across various cell types. wikipedia.org PKG phosphorylates a wide array of biologically important target proteins, implicating it in the regulation of smooth muscle relaxation, platelet function, sperm metabolism, cell division, and nucleic acid synthesis. wikipedia.org

In mammals, two distinct genes encode for PKG, resulting in PKG type I (PKG-I) and type II (PKG-II). wikipedia.org The PKG-I gene can be alternatively spliced to produce two isoforms, PKG-Iα and PKG-Iβ. wikipedia.orgmdpi.com These isoforms differ in their N-terminal domains, which influences their dimerization substrates and kinase activity. wikipedia.org

The subcellular localization of PKG isoforms is a critical determinant of their specific physiological functions. PKG-I is predominantly found in the cytoplasm, while PKG-II is anchored to the plasma membrane via N-terminal myristoylation. wikipedia.org This differential localization ensures that each isoform is positioned to interact with its specific substrates within distinct cellular compartments. For instance, PKG-I is highly expressed in smooth muscle cells and platelets, whereas PKG-II is found in the intestinal mucosa, kidney, and specific brain regions. wikipedia.orgmdpi.com The unique N-termini of the PKG-I isozymes also facilitate interactions with this compound-dependent protein kinase-interacting proteins (GKIPs), which can tether the kinase to specific subcellular locations.

PKG enzymes exist as homodimers, with each subunit containing a regulatory and a catalytic domain on a single polypeptide chain. pnas.org The regulatory domain contains two non-identical this compound-binding sites. wikipedia.org In the absence of this compound, the N-terminal autoinhibitory domain of the regulatory domain suppresses the activity of the catalytic domain. nih.gov

The binding of this compound to the regulatory domains induces a significant conformational change in the PKG protein. This allosteric activation relieves the inhibition of the catalytic core, allowing the kinase to phosphorylate its target substrate proteins on serine and threonine residues. wikipedia.org The activation of PKG can also be influenced by autophosphorylation within the autoinhibitory domain, a process that is stimulated by this compound binding. pnas.org Therefore, the cellular activation of PKG likely involves the combined actions of this compound binding and autophosphorylation. pnas.org

The physiological effects of PKG are mediated through the phosphorylation of a diverse array of substrate proteins. The identification and characterization of these substrates are crucial for understanding the specific roles of PKG in cellular signaling. The substrate specificity of PKG isoforms is partly determined by their distinct N-termini. mdpi.com For example, PKG-Iα specifically recognizes substrates like the regulatory myosin phosphatase targeting subunit 1 (MYPT1) and RhoA, while the IP3RI-associated this compound kinase substrate (IRAG) is a specific substrate for PKG-Iβ. mdpi.com PKG-II has its own set of specific substrates, including the cystic fibrosis transmembrane conductance regulator (CFTR) and the transcription factor SOX9. mdpi.com

The phosphorylation of these substrates by PKG leads to a variety of cellular responses. In smooth muscle cells, PKG-mediated phosphorylation of proteins involved in calcium homeostasis leads to muscle relaxation. rupress.org In platelets, PKG phosphorylation of substrates like the vasodilator-stimulated phosphoprotein (VASP) plays a role in inhibiting platelet aggregation. wikipedia.org

Functional Characterization of Selected PKG Substrates

| Substrate | PKG Isoform Specificity | Phosphorylation Site | Cellular Function | Physiological Process |

|---|---|---|---|---|

| Vasodilator-stimulated phosphoprotein (VASP) | PKG-I | Ser239 | Inhibition of platelet aggregation and adhesion | Hemostasis |

| Phospholamban (PLB) | PKG-I | Ser16 | Regulation of Ca2+-ATPase (SERCA) activity in the sarcoplasmic reticulum | Cardiac muscle relaxation |

| IP3 Receptor-Associated PKG-I Substrate (IRAG) | PKG-Iβ | - | Inhibition of IP3-mediated Ca2+ release | Smooth muscle relaxation |

| Bad (Bcl-2-associated death promoter) | PKG-Iα | Ser155 | Anti-apoptotic signaling | Cell survival |

| Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) | PKG-II | - | Regulation of chloride ion transport | Intestinal fluid secretion |

Cyclic Nucleotide-Gated (CNG) Ion Channels

Cyclic nucleotide-gated (CNG) ion channels are nonselective cation channels that are directly activated by the binding of cyclic nucleotides, including this compound. nih.gov These channels are crucial for signal transduction in various sensory systems, most notably in retinal photoreceptors and olfactory sensory neurons. elifesciences.org They belong to the superfamily of voltage-gated ion channels but exhibit very little voltage dependence in their activity. nih.gov

CNG channels are tetrameric protein complexes, with each subunit comprising six transmembrane segments (S1-S6), a pore loop between S5 and S6, and intracellular N- and C-termini. reactome.org The C-terminus contains a cyclic nucleotide-binding domain (CNBD) which is responsible for ligand binding. reactome.org The binding of this compound to the CNBD is the primary event that triggers the opening, or "gating," of the channel pore. nih.gov

The binding of this compound to the CNBD induces a series of conformational changes that are propagated throughout the channel protein, ultimately leading to the opening of the ion conduction pathway. reactome.org This allosteric mechanism involves the C-linker, a region that connects the CNBD to the transmembrane core of the channel. pnas.org Upon this compound binding, the C-linker undergoes an outward movement relative to the pore axis, which is a critical step in coupling ligand binding to channel gating. pnas.org Recent structural studies have revealed that this compound binding leads to global conformational changes that open a hydrophobic gate located in the central cavity of the channel, rather than at the selectivity filter as was previously thought. reactome.org

CNG channels are nonselective cation channels, allowing the passage of various monovalent and divalent cations, including sodium (Na+), potassium (K+), and calcium (Ca2+). rupress.orgnih.gov The subunit composition of the heterotetrameric channel plays a significant role in determining its specific ion permeation and selectivity properties.

Vertebrate CNG channels are notably more permeable to Ca2+ than to Na+. rupress.org This influx of Ca2+ through CNG channels is not only important for cellular depolarization but also plays a crucial role in feedback regulation and adaptation of the sensory response. Paradoxically, extracellular Ca2+ can also block the flow of monovalent cations through the channel. rupress.org The affinity for this Ca2+ block varies among different CNG channel types. rupress.org The ion permeation pathway is formed by the pore loop and the S6 transmembrane segments. rupress.org

Relative Ion Permeability of CNG Channels

| Ion | Relative Permeability | Significance |

|---|---|---|

| Calcium (Ca2+) | High | Important for both excitation and adaptation of sensory cells. |

| Sodium (Na+) | Moderate | Contributes to the depolarizing "dark current" in photoreceptors. nih.gov |

| Potassium (K+) | Moderate | Contributes to the overall cation flux. wikipedia.org |

Modulation of CNG Channel Activity by Intracellular Signals

Cyclic nucleotide-gated (CNG) channels are primary effectors of cyclic guanosine (B1672433) monophosphate (this compound) signaling, converting changes in intracellular cyclic nucleotide concentrations into electrical signals. biologists.com The activity of these channels is not solely dependent on this compound binding; it is also finely tuned by various other intracellular signals that modulate their sensitivity to this compound. biologists.com This modulation is crucial for processes like sensory adaptation in vision and olfaction. biologists.comphysiology.org

A principal modulator of CNG channel activity is intracellular calcium (Ca²⁺). biologists.comphysiology.org In photoreceptors, Ca²⁺ influx through CNG channels provides a negative feedback mechanism. biologists.comnih.gov As intracellular Ca²⁺ levels rise, it binds to the protein calmodulin. The resulting Ca²⁺/calmodulin complex then interacts with the CNG channel, causing a dramatic reduction in the channel's apparent sensitivity to this compound. nih.govguidetopharmacology.org This feedback loop is a key component of light adaptation in the retina. biologists.com While the effect is most pronounced in olfactory CNG channels, both rod and cone photoreceptor channel isoforms are also regulated by Ca²⁺/calmodulin. nih.gov

Besides calcium, other intracellular factors can influence CNG channel function. These include:

Phosphorylation: CNG channels are associated with protein kinases and phosphatases that can alter their phosphorylation state, thereby allosterically modulating channel activity. biologists.com

Lipid Metabolites: Phospholipid metabolites, such as diacylglycerol, have been identified as potential candidates for mediating changes in the this compound sensitivity of CNG channels. biologists.com

Transition Metals: Divalent cations like nickel (Ni²⁺) and zinc (Zn²⁺) can also modulate channel sensitivity. biologists.com

This complex regulation allows for the integration of multiple signaling inputs to fine-tune the cellular response mediated by this compound and its direct effector, the CNG channel. biologists.com

Direct Modulation of Other Cyclic Nucleotide Phosphodiesterases by this compound

Cyclic GMP can directly regulate the activity of several phosphodiesterase (PDE) families, the very enzymes responsible for degrading cyclic nucleotides. ahajournals.orgnih.gov This interaction is a critical point of crosstalk between the this compound and cyclic adenosine (B11128) monophosphate (cAMP) signaling pathways. ahajournals.org Cardiac myocytes, for instance, express multiple this compound-regulated, cAMP-hydrolyzing PDEs. ahajournals.org The modulatory effects of this compound on these PDEs occur at nanomolar to micromolar concentrations, a range comparable to that required for activating its canonical targets like protein kinase G (PKG). ahajournals.org

Two key examples of this direct modulation involve PDE2 and PDE3:

PDE2 (this compound-stimulated PDE): This dual-substrate enzyme hydrolyzes both cAMP and this compound. mdpi.comnih.gov A unique feature of PDE2 is the presence of regulatory GAF domains, which are non-catalytic this compound binding sites. nih.gov When this compound binds to the GAF-B domain of PDE2, it allosterically activates the enzyme, increasing its hydrolytic activity towards cAMP by approximately 10-fold. mdpi.comportlandpress.com This mechanism establishes a negative crosstalk, where an increase in this compound leads to accelerated degradation of cAMP. nih.gov

PDE3 (this compound-inhibited PDE): In contrast to PDE2, this compound acts as a competitive inhibitor of cAMP hydrolysis by PDE3. ahajournals.orgnih.gov this compound binds to the catalytic site of PDE3 but is hydrolyzed much more slowly than cAMP. nih.gov This competition effectively reduces the rate of cAMP degradation, leading to an increase in local cAMP concentrations. nih.govnih.gov This represents a positive crosstalk mechanism between the two cyclic nucleotides. nih.gov

This direct regulation of PDEs by this compound allows for intricate control over intracellular cyclic nucleotide levels, enabling a single signaling molecule, this compound, to exert opposing effects on cAMP levels depending on the specific PDE isoforms expressed in a given cellular compartment. ahajournals.orgportlandpress.com

Physiological Roles of Cyclic Guanosine Monophosphate Signaling in Biological Systems

Cardiovascular System Physiology

Within the cardiovascular system, cGMP signaling is a vital regulator of cellular function in cardiomyocytes, vascular smooth muscle cells, endothelial cells, and platelets. nih.gov It plays a fundamental role in maintaining cardiovascular homeostasis through its influence on vascular tone, cardiac function, platelet activity, and blood pressure. nih.gov

Regulation of Vascular Smooth Muscle Tone and Vasodilation

The this compound pathway is a principal mediator of vasodilation, the relaxation of vascular smooth muscle cells (VSMCs) that leads to the widening of blood vessels and increased blood flow. wikipedia.org This process is primarily initiated by two key signaling molecules: nitric oxide (NO) and natriuretic peptides (NPs). nih.gov

NO, produced by endothelial cells, diffuses into adjacent VSMCs and activates sGC, leading to a rapid increase in intracellular this compound. mdpi.com Similarly, NPs like atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP) bind to and activate pGC receptors on the surface of VSMCs. nih.gov

The subsequent rise in this compound concentration activates PKG, which in turn phosphorylates several downstream targets that collectively promote smooth muscle relaxation. mdpi.com Key mechanisms include:

Reduction of Intracellular Calcium (Ca2+): PKG activation leads to a decrease in cytosolic Ca2+ levels, a primary trigger for muscle contraction. It achieves this by phosphorylating and activating the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, which sequesters Ca2+ into intracellular stores, and by opening calcium-activated potassium channels, leading to hyperpolarization and reduced calcium influx. researchgate.net

Desensitization to Calcium: PKG can phosphorylate the myosin phosphatase targeting subunit 1 (MYPT1), which activates myosin light chain (MLC) phosphatase. This enzyme dephosphorylates the myosin light chain, reducing the sensitivity of the contractile apparatus to Ca2+ and promoting relaxation. researchgate.net

| Key PKG Targets in VSMCs | Consequence of Phosphorylation | Physiological Effect |

| Sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) | Activation | Increased Ca2+ sequestration into SR |

| Calcium-gated potassium channels | Opening | Hyperpolarization, reduced Ca2+ influx |

| Myosin phosphatase targeting subunit 1 (MYPT1) | Activation of MLC Phosphatase | Decreased Ca2+ sensitivity of myofilaments |

| Rho-kinase | Inhibition | Smooth muscle relaxation |

Myocardial Contractility and Diastolic Relaxation

The influence of this compound on myocardial contractility (inotropism) is complex, with studies reporting varied effects. nih.gov Some research indicates that high concentrations of this compound can exert a negative inotropic effect, potentially by reducing the sensitivity of myofilaments to calcium through the phosphorylation of troponin I. nih.gov Conversely, other studies have observed a positive inotropic effect, particularly under conditions of adrenergic stimulation, which may involve this compound-mediated inhibition of phosphodiesterase 3 (PDE3), leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov A biphasic response has also been reported, suggesting a concentration-dependent role for this compound in modulating heart muscle contraction. nih.gov

The role of this compound in diastolic relaxation (lusitropy) is more clearly defined. Activation of PKG by this compound contributes to the timely relaxation of the myocardium, which is essential for proper ventricular filling. researchgate.net A key mechanism involves the phosphorylation of the giant sarcomeric protein titin. nih.gov Phosphorylation of titin by PKG decreases the passive stiffness of cardiomyocytes, thereby improving diastolic distensibility. researchgate.netnih.gov Additionally, this compound can influence calcium handling by phosphorylating phospholamban, a regulator of the SERCA pump, which enhances calcium reuptake into the sarcoplasmic reticulum and accelerates relaxation. mdpi.com

Cardioprotective Mechanisms and Cardiac Remodeling Processes

The this compound signaling pathway exerts significant cardioprotective effects, shielding the heart from injury and adverse remodeling. nih.gov It has been shown to reduce ischemia-reperfusion injury, inhibit pathological cardiac hypertrophy (the thickening of the heart muscle), and limit cardiac fibrosis. nih.govpressbooks.pub

Key cardioprotective actions of this compound include:

Inhibition of Hypertrophy: The this compound/PKG pathway counteracts pro-hypertrophic signaling cascades, such as the calcineurin-NFAT pathway, thereby preventing the pathological growth of cardiomyocytes in response to stress like pressure overload. nih.gov

Anti-fibrotic Effects: this compound signaling can inhibit the transformation of cardiac fibroblasts into myofibroblasts, the cells responsible for excessive collagen deposition and fibrosis. This is achieved through PKG-dependent phosphorylation of proteins involved in fibrotic signaling pathways. pressbooks.pub

Mitochondrial Protection: this compound signaling helps preserve mitochondrial function and prevent cell death. It can prevent the opening of the mitochondrial permeability transition pore, a key event in apoptosis, partly by activating mitochondrial ATP-sensitive K+ channels. nih.gov

These actions collectively help to preserve cardiac function and structure in the face of pathological insults. pressbooks.pub

Platelet Aggregation Inhibition and Antithrombotic Effects

Cyclic GMP is a potent inhibitor of platelet activation and aggregation, playing a crucial role in preventing thrombosis. wikipedia.org The primary inhibitory signal is NO, which is released by the vascular endothelium and activates sGC within platelets to produce this compound. nih.gov

Activation of PKG by this compound initiates a signaling cascade that interferes with multiple stages of platelet activation:

It lowers intracellular calcium levels, a critical signal for platelet activation.

It prevents the conformational change of glycoprotein IIb/IIIa receptors, which is necessary for platelet aggregation.

It inhibits the release of pro-thrombotic substances from platelet granules. nih.gov

This inhibitory role establishes the NO-cGMP pathway as a key endogenous antithrombotic system, maintaining blood fluidity and preventing the formation of unwanted blood clots. nih.govnih.gov

Blood Pressure Homeostasis and Natriuresis

The this compound pathway is fundamental to the regulation of blood pressure homeostasis through its dual actions on the vasculature and the kidneys. nih.gov

As detailed in section 4.1.1, this compound-mediated vasodilation reduces peripheral vascular resistance, which is a direct determinant of blood pressure. nih.gov In addition to this vascular role, this compound is critical for regulating sodium and water balance through its effects on the kidney, a process known as natriuresis (excretion of sodium in the urine). nih.gov

Natriuretic peptides, such as ANP, are released from the heart in response to increased blood volume and pressure. nih.gov These peptides act on the kidneys to increase this compound production, which in turn inhibits sodium reabsorption in various segments of the nephron, including the proximal tubule and collecting duct. nih.gov This leads to increased sodium and water excretion, reducing blood volume and consequently lowering blood pressure. nih.gov This renal mechanism is vital for the long-term control of blood pressure. nih.gov

Nervous System Physiology

In the nervous system, this compound acts as a versatile second messenger that modulates a wide array of neuronal functions, including synaptic plasticity, sensory transduction, and neuronal development. youtube.comnih.gov The NO/sGC/cGMP pathway is a prominent signaling cascade in the brain, influencing neurotransmitter release, ion channel function, and gene expression. wikipedia.org

The effects of this compound in neurons are mediated by PKG, cyclic nucleotide-gated (CNG) ion channels, and this compound-regulated PDEs. PKG phosphorylates numerous substrate proteins that regulate neuronal excitability, synaptic vesicle processing, and cytoskeletal dynamics. youtube.comnih.gov

Key Roles of this compound in the Nervous System:

Synaptic Plasticity, Learning, and Memory: The this compound pathway is a key modulator of synaptic plasticity, the cellular mechanism underlying learning and memory. It is involved in both long-term potentiation (LTP), the strengthening of synapses, and long-term depression (LTD), the weakening of synapses. youtube.com In brain regions like the hippocampus and amygdala, the NO/cGMP/PKG pathway contributes to memory consolidation.

Sensory Transduction: this compound plays an indispensable role in sensory processing. In the retina, this compound is a critical component of phototransduction. wikipedia.org In photoreceptor cells, light activates a PDE that degrades this compound, causing the closure of this compound-gated cation channels. This leads to hyperpolarization of the cell membrane, which is the initial signal in the process of vision. wikipedia.org A subset of olfactory sensory neurons also utilizes a this compound-signaling pathway for chemosensory transduction.

Neuronal Development and Survival: During development, this compound signaling is involved in processes such as axonal guidance and dendritic branching. youtube.com For instance, this compound can mediate the attraction of apical dendrites of cortical neurons towards guidance cues like semaphorin-3A. wikipedia.org Furthermore, the NO-cGMP pathway has been shown to support the survival of certain neuronal populations, such as motor neurons, by preventing apoptosis. nih.govpressbooks.pub

Peripheral Nervous System: In the peripheral nervous system, this compound signaling is involved in neuron-glia communication and has neuroprotective roles. nih.gov For example, NO released from neurons can stimulate this compound production in surrounding glial cells (Schwann cells), leading to the synthesis of neurotrophic factors that support neuronal survival. nih.gov The this compound pathway also plays a role in the processing of pain signals in sensory neurons. nih.gov

| Domain | Specific Role of this compound | Key Effector(s) |

| Central Nervous System | Synaptic Plasticity (LTP/LTD), Memory Consolidation, Neuroprotection | PKG, PDEs |

| Sensory Systems | Phototransduction (Vision), Olfaction | This compound-gated channels, PDE6 |

| Neuronal Development | Axonal Guidance, Dendritic Branching, Neuronal Survival | PKG |

| Peripheral Nervous System | Nociception (Pain Signaling), Neuroprotection via Glial Cells | PKG, this compound-gated channels |

Phototransduction in Retinal Photoreceptors

Cyclic guanosine (B1672433) monophosphate (this compound) is a critical second messenger in the process of phototransduction, the conversion of light into an electrical signal, within the photoreceptor cells of the retina. wikipedia.orgnih.gov In the dark, the intracellular concentration of this compound is relatively high. This high level of this compound binds to and keeps open cyclic nucleotide-gated (CNG) ion channels in the plasma membrane of the photoreceptor outer segments. nih.govmdpi.comjfophth.com The opening of these channels allows for a constant influx of sodium (Na+) and calcium (Ca2+) ions, creating what is known as the "dark current." mdpi.comnih.govwikipedia.org This influx of positive ions maintains the photoreceptor cell in a depolarized state, leading to the continuous release of the neurotransmitter glutamate at its synaptic terminal. jfophth.comwikipedia.org

The absorption of a photon by the photopigment rhodopsin in rod cells (or cone opsins in cone cells) initiates a conformational change in the protein, activating it. wikipedia.orgresearchgate.net This activated photopigment then interacts with and activates a G-protein called transducin. jfophth.comwikipedia.org The activated alpha subunit of transducin, in turn, activates an enzyme called phosphodiesterase (PDE). jfophth.comwikipedia.org PDE specifically hydrolyzes this compound, converting it to GMP. wikipedia.org This enzymatic activity leads to a rapid decrease in the intracellular concentration of this compound. wikipedia.orgnih.gov

The reduction in this compound levels causes it to unbind from the CNG channels, leading to their closure. wikipedia.orgwikipedia.orgnih.gov The closure of these channels curtails the influx of Na+ and Ca2+, while the efflux of potassium (K+) continues, resulting in a hyperpolarization of the photoreceptor cell membrane. wikipedia.orgwikipedia.org This hyperpolarization reduces the rate of glutamate release at the synaptic terminal, which is the signal that is transmitted to the next neurons in the visual pathway, ultimately leading to the perception of light in the brain. wikipedia.orgjfophth.com

The Ca2+ ions that enter through the CNG channels in the dark also play a crucial role in a negative feedback loop that helps to regulate the phototransduction cascade and contributes to light adaptation. nih.gov A decrease in intracellular Ca2+ concentration, which occurs when the CNG channels close in the light, stimulates the activity of guanylate cyclase, the enzyme responsible for synthesizing this compound from guanosine triphosphate (GTP). wikipedia.orgnih.gov This increased synthesis of this compound helps to restore its levels, contributing to the termination of the light response and the reopening of the CNG channels, allowing the photoreceptor to return to its resting state and be ready to detect another photon. jfophth.comnih.gov

Table 1: Key Molecules in this compound-Mediated Phototransduction

| Molecule | Role in Phototransduction |

|---|---|

| Cyclic Guanosine Monophosphate (this compound) | Binds to and opens CNG channels in the dark. nih.govmdpi.comjfophth.com |

| Cyclic Nucleotide-Gated (CNG) Channels | Allows influx of Na+ and Ca2+ in the dark, leading to depolarization. mdpi.comnih.govwikipedia.org |

| Rhodopsin/Cone Opsins | Absorbs photons and initiates the signaling cascade. wikipedia.orgresearchgate.net |

| Transducin | G-protein that activates phosphodiesterase. jfophth.comwikipedia.org |

| Phosphodiesterase (PDE) | Hydrolyzes this compound to GMP, leading to CNG channel closure. jfophth.comwikipedia.org |

| Guanylate Cyclase | Synthesizes this compound from GTP, regulated by Ca2+. wikipedia.orgnih.gov |

Olfactory Signal Transduction Mechanisms

While the primary olfactory signal transduction pathway is mediated by cyclic adenosine monophosphate (cAMP), a distinct subset of olfactory sensory neurons (OSNs) utilizes a this compound-mediated signaling cascade. pnas.orgpnas.orgnih.gov These specialized neurons express a specific membrane-bound guanylyl cyclase, GC-D, and a this compound-stimulated phosphodiesterase, PDE2. pnas.orgpnas.org Evidence suggests that in these neurons, this compound acts as the principal intracellular messenger, initiating the receptor current by opening this compound-gated channels. pnas.orgnih.gov

In the canonical olfactory pathway, the binding of an odorant molecule to a G-protein coupled receptor on the cilia of an OSN activates adenylyl cyclase, leading to an increase in cAMP. In the this compound-dependent pathway, it is hypothesized that the binding of specific ligands to the extracellular domain of GC-D activates its intracellular catalytic domain, resulting in the production of this compound. pnas.org This increase in this compound then directly gates this compound-selective cyclic nucleotide-gated (CNG) channels, leading to an influx of cations and depolarization of the neuron. pnas.org

Interestingly, the components of the well-established cAMP signaling pathway, such as Gαolf, adenylyl cyclase III, and the cAMP-selective CNG channel subunits, appear to be absent in the OSNs that express GC-D and PDE2. pnas.org This indicates the existence of a separate and parallel signaling pathway for olfaction. pnas.org The specific odorants or stimuli that activate this this compound pathway are still under investigation, but it is thought to be involved in detecting specific environmental cues. nih.gov Some research also suggests that nitric oxide (NO) can stimulate soluble guanylyl cyclase (sGC) in the olfactory epithelium, leading to this compound production that may play a role in adaptation to strong or prolonged odor stimuli. wikipedia.orgnih.gov

Table 2: Comparison of cAMP and this compound Olfactory Signaling Pathways

| Feature | cAMP-Mediated Pathway | This compound-Mediated Pathway |

|---|---|---|

| Primary Second Messenger | Cyclic Adenosine Monophosphate (cAMP) | Cyclic Guanosine Monophosphate (this compound) pnas.orgnih.gov |

| Guanylyl/Adenylyl Cyclase | Adenylyl Cyclase III pnas.org | Guanylyl Cyclase-D (GC-D) pnas.orgpnas.org |

| Key Phosphodiesterase | PDE1C2, PDE4A pnas.org | PDE2 pnas.orgpnas.org |

| Ion Channel | cAMP-gated CNG channel | this compound-gated CNG channel pnas.org |

Neurogenesis and Synaptic Plasticity (e.g., Long-Term Potentiation, Long-Term Depression)

The this compound signaling pathway is a significant modulator of neurogenesis and synaptic plasticity, processes fundamental to learning and memory. wikipedia.organu.edu.au It plays distinct roles in both long-term potentiation (LTP), the strengthening of synapses, and long-term depression (LTD), the weakening of synapses. jneurosci.orgnih.gov

In the context of LTP, the nitric oxide (NO)/cGMP pathway is a key player. nih.govnih.gov Activation of postsynaptic NMDA receptors leads to an influx of calcium, which stimulates neuronal nitric oxide synthase (nNOS) to produce NO. nih.gov NO, a diffusible gas, can act as a retrograde messenger, traveling back to the presynaptic terminal to activate soluble guanylyl cyclase (sGC). nih.gov The subsequent increase in presynaptic this compound is thought to facilitate neurotransmitter release, contributing to the enhancement of synaptic transmission. nih.gov Postsynaptically, this compound, through the activation of this compound-dependent protein kinase (PKG), can influence the trafficking and insertion of AMPA receptors into the postsynaptic membrane, a critical step in the expression of LTP. nih.gov

Conversely, the this compound/PKG signaling pathway has been shown to be essential for the induction of certain forms of LTD. jneurosci.orgnih.gov In the dentate gyrus of the hippocampus, low-frequency stimulation that induces LTD is blocked by inhibitors of both sGC and PKG. jneurosci.org The elevation of intracellular this compound, for instance through the inhibition of this compound-degrading phosphodiesterases, can itself induce LTD. jneurosci.org This form of LTD requires the stimulation of metabotropic glutamate receptors. jneurosci.org

Furthermore, enhancing this compound levels has been shown to promote neurogenesis, particularly in brain regions like the hippocampus and prefrontal cortex. wikipedia.org The this compound signaling pathway can influence gene expression and neuronal function, contributing to the structural and functional plasticity of the brain. wikipedia.org

Presynaptic and Postsynaptic Modulation of Neurotransmitter Release

Cyclic GMP signaling exerts a modulatory influence on neurotransmitter release at both presynaptic and postsynaptic sites. wikipedia.org At presynaptic terminals, the NO/cGMP pathway is a well-established mechanism for modulating the efficacy of neurotransmitter release. wikipedia.orgnih.gov As mentioned in the context of LTP, NO produced postsynaptically can diffuse to the presynaptic terminal and activate sGC, leading to an increase in this compound. nih.gov This elevation in presynaptic this compound can then, through various downstream effectors, enhance the release of neurotransmitters like glutamate. nih.gov One proposed mechanism involves the activation of PKG, which can phosphorylate proteins involved in the synaptic vesicle cycle. nih.gov

Postsynaptically, this compound signaling can modulate the responsiveness of neurons to neurotransmitters. The activation of PKG by this compound can lead to the phosphorylation of various target proteins, including ion channels and receptors. nih.gov For example, PKG can phosphorylate subunits of AMPA receptors, influencing their trafficking and function, which in turn alters the synaptic response to glutamate. nih.govnih.gov This postsynaptic modulation contributes to the fine-tuning of synaptic strength and is integral to synaptic plasticity.

The interplay between presynaptic and postsynaptic this compound signaling creates a complex regulatory system that can either enhance or depress synaptic transmission depending on the specific neuronal circuit and the context of synaptic activity.

Axonal Guidance and Dendritic Morphogenesis during Neuronal Development

During the development of the nervous system, this compound signaling plays a crucial role in guiding axons to their correct targets and shaping the intricate branching patterns of dendrites. wikipedia.org One of the key examples of this compound's role in axonal guidance involves the response of developing neurons to guidance cues like Semaphorin-3A (Sema3A). wikipedia.org In pyramidal neurons of the cerebral cortex, Sema3A acts as a repellent for axons but an attractant for apical dendrites. wikipedia.org This differential response is mediated by the intracellular levels of this compound. wikipedia.org

The apical dendrites of these neurons have high levels of soluble guanylate cyclase (sGC), which, when activated, produces this compound. wikipedia.org The elevated this compound levels, through a cascade of chemical activations, mediate the attractive response of the dendrite towards Sema3A. wikipedia.org In contrast, the axon has low levels of sGC, and in the absence of a significant this compound signal, Sema3A elicits a repulsive response. wikipedia.org This elegant mechanism ensures the proper polarization and orientation of the neuron during development.

Beyond axonal guidance, this compound signaling is also implicated in dendritic morphogenesis, the process by which dendrites develop their complex branching structures. The modulation of the cytoskeleton, which is essential for the growth and branching of dendrites, can be influenced by this compound-dependent pathways. nih.gov For instance, PKG can phosphorylate proteins that regulate the activity of small GTPases like RhoA, which are critical for cytoskeletal dynamics. nih.gov

Regulation of Neuronal Excitability in Sensory Neurons (e.g., Nociceptors)

In the peripheral nervous system, this compound is involved in regulating the excitability of sensory neurons, including nociceptors, which are responsible for detecting painful stimuli. The NO/cGMP pathway can contribute to the sensitization of nociceptors, a process where these neurons become more responsive to stimuli, leading to a state of heightened pain sensitivity known as hyperalgesia. nih.govjneurosci.org

Activation of the NO/cGMP signal transduction system in the spinal dorsal horn can lead to the sensitization of certain types of spinothalamic tract neurons, which are key components of the ascending pain pathway. nih.govjneurosci.org This sensitization can manifest as an increased response to both innocuous and noxious stimuli. nih.gov The mechanisms underlying this sensitization are complex but may involve the this compound-dependent phosphorylation of ion channels and other proteins that regulate neuronal excitability. nih.gov

Interestingly, the effects of this compound on nociceptive processing can be multifaceted and depend on the specific population of neurons involved. While it can lead to sensitization in some neurons, in others, it may have an inhibitory effect. nih.gov For example, in some studies, the administration of a this compound analog decreased the responses of certain types of spinothalamic tract neurons to mechanical stimuli. nih.gov Furthermore, this compound produced by NO-sensitive guanylyl cyclase has been shown to be crucially involved in the central sensitization that underlies inflammatory and neuropathic pain. jneurosci.org Peripherally localized this compound-dependent protein kinase I (PKG-I) in nociceptors has also been identified as a critical factor for central sensitization and neuropathic pain. nih.gov

Renal System Physiology

Cyclic GMP is a key intracellular second messenger in the kidney, where it plays a vital role in regulating a variety of physiological functions, including vascular tone, glomerular filtration rate (GFR), and sodium and water excretion (natriuresis and diuresis). physiology.orgnih.gov The primary activators of the this compound pathway in the kidney are natriuretic peptides, such as atrial natriuretic peptide (ANP), B-type natriuretic peptide (BNP), and C-type natriuretic peptide (CNP). physiology.orgnih.gov

These peptides bind to and activate particulate guanylate cyclase (pGC) receptors on the surface of renal cells. nih.gov This activation leads to the conversion of GTP to this compound, thereby increasing intracellular this compound levels. nih.gov The elevated this compound then exerts its effects through several downstream effector molecules, including protein kinase G (PKG), this compound-gated ion channels, and phosphodiesterases (PDEs). nih.gov

The physiological actions of this compound in the kidney are multifaceted:

Vasodilation: this compound promotes the relaxation of smooth muscle in the renal vasculature, leading to vasodilation. wikipedia.org This contributes to an increase in renal blood flow and GFR.

Natriuresis and Diuresis: this compound signaling in the renal tubules inhibits the reabsorption of sodium, leading to increased sodium excretion in the urine (natriuresis), which is followed by water (diuresis). nih.gov

Renal Protection: The this compound pathway has been shown to have protective effects on the kidney, including anti-inflammatory, anti-fibrotic, and anti-apoptotic properties. nih.gov It can counteract the progression of chronic kidney disease (CKD) and protect against acute kidney injury. physiology.orgnih.gov

Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): this compound signaling can suppress the release of renin, a key enzyme in the RAAS, thereby helping to lower blood pressure and reduce the detrimental effects of angiotensin II on the kidney. nih.gov

The cellular concentration of this compound is tightly regulated by the balance between its synthesis by guanylate cyclases and its degradation by PDEs. physiology.org The measurement of this compound concentration in urine can serve as a biological marker for kidney function and the renal activity of natriuretic peptides. wikipedia.orgnih.gov

Table 3: Compounds Mentioned

| Compound Name |

|---|

| (+)-α-methyl-4-carboxyphenylglycine (MCPG) |

| 1H- wikipedia.orgpnas.orgnih.govoxadiazolo[4,3,-a]quinoxalin-1-one (ODQ) |

| 2-amino-3-(5-methyl-3-oxo-1,2-oxal-4-yl) propanoic acid (AMPA) |

| 8-bromo-cGMP |

| Angiotensin II |

| Anisomycin |

| Atrial natriuretic peptide (ANP) |

| B-type natriuretic peptide (BNP) |

| C-type natriuretic peptide (CNP) |

| Calcium |

| Carbon monoxide |

| Cyclic adenosine monophosphate (cAMP) |

| Cyclic guanosine monophosphate (this compound) |

| Glutamate |

| Guanosine triphosphate (GTP) |

| KT5823 |

| N-methyl-d-aspartate (NMDA) |

| Nitric oxide (NO) |

| Potassium |

| Semaphorin-3A (Sema3A) |

| Sodium |

Regulation of Glomerular Filtration and Renal Hemodynamics

Activation of both sGC by NO and pGC by natriuretic peptides, such as atrial natriuretic peptide (ANP), leads to an increase in intracellular this compound levels within the renal vasculature. nih.gov This elevation in this compound promotes vasodilation, particularly of the afferent arteriole, by relaxing the vascular smooth muscle cells. wikipedia.org The vasodilatory effect of this compound is mediated by a decrease in intracellular calcium levels and the inhibition of K+ channels. wikipedia.org

Simultaneously, this compound can induce constriction of the efferent arteriole. nih.gov The combined effect of afferent arteriole dilation and efferent arteriole constriction increases the hydrostatic pressure within the glomerular capillaries, a primary driving force for filtration. nih.govresearchgate.net This hemodynamic adjustment results in an increased GFR, facilitating the filtration of waste products from the blood. nih.gov

Furthermore, the NO/cGMP pathway counteracts the vasoconstrictive effects of agents like angiotensin II, which would otherwise reduce renal blood flow and GFR. nih.gov By opposing these constrictor influences, this compound helps maintain adequate renal perfusion and filtration even under varying physiological conditions. nih.gov Studies have shown that chronic inhibition of the NO/cGMP pathway can lead to glomerular capillary hypertension and subsequent damage. nih.gov

Key Mechanisms of this compound in Glomerular and Hemodynamic Regulation:

| Mechanism | Effector Pathway | Physiological Outcome | Reference(s) |

| Afferent Arteriole Dilation | NO-sGC-cGMP / NP-pGC-cGMP | Increased blood flow into the glomerulus | nih.govnih.gov |

| Efferent Arteriole Constriction | NP-pGC-cGMP | Increased glomerular capillary hydrostatic pressure | nih.gov |

| Vascular Smooth Muscle Relaxation | This compound-mediated decrease in intracellular Ca2+ | Vasodilation and reduced renal vascular resistance | wikipedia.org |

| Antagonism of Vasoconstrictors | NO-sGC-cGMP | Counteraction of Angiotensin II effects | nih.gov |

Modulation of Renal Tubular Ion and Water Transport

Beyond its hemodynamic effects, this compound directly influences the handling of ions and water along the nephron, contributing significantly to natriuresis (sodium excretion) and diuresis (water excretion). These tubular actions are largely independent of the changes in GFR. nih.gov

The primary targets for this compound-mediated regulation of ion transport are the proximal tubule and the inner medullary collecting duct (IMCD). nih.govproquest.com In these segments, this compound acts to inhibit sodium reabsorption. proquest.com This is achieved through several mechanisms:

Inhibition of Sodium Channels: this compound, often via its downstream effector PKG, directly inhibits the activity of amiloride-sensitive sodium channels located on the apical membrane of tubular cells. nih.govproquest.com This action reduces the entry of sodium from the tubular fluid into the cells.

Inhibition of Na+/K+-ATPase: The this compound pathway also suppresses the activity of the basolateral Na+/K+-ATPase (NKA) pump. nih.govproquest.com By inhibiting this pump, which is responsible for extruding sodium from the cell into the interstitium, this compound further decreases the driving force for sodium reabsorption. nih.gov

The regulation of water transport is closely linked to sodium transport and is also directly modulated by this compound. In the collecting duct, this compound signaling can reduce water permeability, opposing the action of vasopressin (antidiuretic hormone). nih.gov This contributes to increased water excretion. nih.gov The water channel protein aquaporin-2 (AQP2) is a key player in this process. While the precise mechanism is complex, studies have shown that nitric oxide and ANP, both of which signal through this compound, can stimulate the translocation of AQP2 to the cell membrane, a process necessary for water reabsorption. pnas.org However, other findings suggest that this compound can also reduce vasopressin-stimulated osmotic water permeability, indicating a multifaceted regulatory role that ultimately favors diuresis. nih.govproquest.com

Endogenous Antifibrotic Mechanisms in Renal Tissues

Renal fibrosis, the excessive accumulation of extracellular matrix (ECM) leading to scar tissue formation, is the common final pathway for most chronic kidney diseases (CKD). The this compound signaling pathway exerts potent endogenous antifibrotic effects, offering a protective mechanism against the progression of renal disease. nih.govnih.gov

The primary mediator of these antifibrotic actions is the this compound-dependent protein kinase I (cGK1 or PKG-I). nih.govrsc.org Activation of the this compound/cGK1 pathway counteracts renal fibrosis through two principal mechanisms:

Antagonism of the Transforming Growth Factor-β (TGF-β) Pathway: TGF-β is a master profibrotic cytokine that drives the synthesis of ECM proteins. nih.gov The canonical TGF-β pathway involves the phosphorylation of Smad proteins (Smad2 and Smad3), which then form a complex with Smad4 and translocate to the nucleus to activate the transcription of fibrotic genes. nih.govnih.gov The this compound/cGK1 pathway interferes with this process. cGK1α can phosphorylate Smad3 at a different site than the TGF-β receptor, which inhibits the nuclear translocation of the Smad complex. nih.gov This effectively blocks the downstream signaling cascade of TGF-β, reducing collagen and fibronectin production. nih.govpnas.org

Inhibition of the RhoA/ROCK Pathway: The Ras homolog gene family member A (RhoA) and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK), constitute another significant pro-fibrotic signaling pathway. nih.gov The this compound/cGK1 pathway antagonizes RhoA/ROCK signaling, further contributing to its antifibrotic effects. nih.gov

Experimental studies have demonstrated that stimulating this compound production, either with natriuretic peptides, NO donors, sGC stimulators (like BAY 41-8543), or by preventing its degradation with phosphodiesterase 5 (PDE5) inhibitors, can ameliorate renal fibrosis in models of kidney disease. nih.govpnas.org These findings underscore the therapeutic potential of targeting the this compound pathway to combat CKD. nih.govnih.gov

Key Antifibrotic Actions of this compound Signaling:

| Target Pathway | This compound-Mediated Action | Outcome | Reference(s) |

| TGF-β/Smad Signaling | cGK1α-mediated phosphorylation of Smad3, inhibiting its nuclear translocation. | Decreased transcription of pro-fibrotic genes (e.g., collagen, fibronectin). | nih.govpnas.org |

| RhoA/ROCK Signaling | Antagonism of RhoA activation. | Inhibition of fibroblast activation and ECM production. | nih.gov |

| Extracellular Matrix Turnover | Modulation of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs). | Reduced net deposition of ECM. | pnas.org |

Immune System Modulation

Cyclic GMP is an important signaling molecule that modulates both innate and adaptive immune responses. Its role is often context-dependent, sometimes acting as an anti-inflammatory agent and at other times participating in the activation of immune pathways. The NO/sGC/cGMP axis is a central component of this immunomodulatory function.

Regulation of Inflammatory Responses and Cytokine Release

The this compound pathway generally functions to downregulate inflammatory responses, particularly in the context of an existing inflammatory stimulus. nih.gov In various immune cells, including monocytes and macrophages, elevation of intracellular this compound levels has been shown to suppress the production of key pro-inflammatory cytokines. pnas.org

Research has demonstrated that increasing this compound, either through the use of NO donors (which activate sGC) or membrane-permeable this compound analogs, can significantly reduce the lipopolysaccharide (LPS)-induced release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov Conversely, inhibiting sGC activity, thereby lowering this compound levels, can exacerbate the release of these cytokines. nih.govpnas.org This suggests that the endogenous NO/cGMP pathway serves as a negative feedback loop to control the intensity of inflammatory reactions.

The mechanism of this suppression often involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammatory gene expression. nih.gov Interleukin-1 receptor-associated kinase-3 (IRAK3), a negative regulator of Toll-like receptor signaling, has also been implicated as a critical component in the this compound-mediated suppression of cytokine production. nih.govpnas.org

While the predominant effect in stimulated conditions is anti-inflammatory, some studies suggest that in unstimulated immune cells, activators of the this compound pathway may enhance the expression of certain inflammatory mediators. nih.gov This highlights the nuanced role of this compound in orchestrating immune responses, tailoring its effect to the specific cellular and environmental context.

Roles in Innate and Adaptive Immune System Function

Cyclic GMP plays distinct and complex roles in the two arms of the immune system.

Innate Immunity: The this compound pathway is an evolutionarily conserved modulator of innate immunity. nih.gov One of its key functions is the modulation of the NF-κB pathway, which is central to the innate immune response against pathogens. nih.govnih.gov Studies in Drosophila have identified a receptor-type guanylate cyclase that produces this compound to modulate NF-κB signaling in parallel with the classic Toll receptor pathway, a mechanism shown to be crucial for survival against bacterial infections. nih.gov